

# 4-tert-Octylphenol monoethoxylate-13C6 CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-tert-Octylphenol  
monoethoxylate-13C6

Cat. No.: B565140

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## A Technical Guide to 4-tert-Octylphenol monoethoxylate-13C6

This guide provides an in-depth overview of **4-tert-Octylphenol monoethoxylate-13C6**, a stable isotope-labeled compound crucial for analytical and research applications. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require precise and reliable quantification of alkylphenol ethoxylates.

### Core Compound Data

**4-tert-Octylphenol monoethoxylate-13C6** is the 13C-labeled version of 4-tert-Octylphenol monoethoxylate. The incorporation of six Carbon-13 atoms in the phenol ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. This ensures accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Property	Value	Source(s)
CAS Number	1173019-48-1	[1][2][3][4]
Molecular Weight	256.33 g/mol	[1][2][5][6]
Molecular Formula	C <sub>16</sub> H <sub>26</sub> O <sub>2</sub>	[1]
Empirical Formula (Hill)	<sup>13</sup> C <sub>6</sub> C <sub>10</sub> H <sub>26</sub> O <sub>2</sub>	[2]
Synonyms	2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol- <sup>13</sup> C <sub>6</sub> , 4-tert-OP1EO- <sup>13</sup> C <sub>6</sub>	[2][6]
Primary Application	Internal standard for quantitative analysis	[7][8]

## Experimental Protocols

The primary application of **4-tert-Octylphenol monoethoxylate-<sup>13</sup>C<sub>6</sub>** is as an internal standard for the quantification of 4-tert-octylphenol and its ethoxylates in various matrices. Below is a detailed protocol for its use in the analysis of environmental water samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify 4-tert-octylphenol monoethoxylate in environmental water samples.

Materials:

- **4-tert-Octylphenol monoethoxylate-<sup>13</sup>C<sub>6</sub>** solution (as internal standard, ISTD)
- Reference standard of unlabeled 4-tert-octylphenol monoethoxylate
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Environmental water sample

- LC-MS/MS system

Procedure:

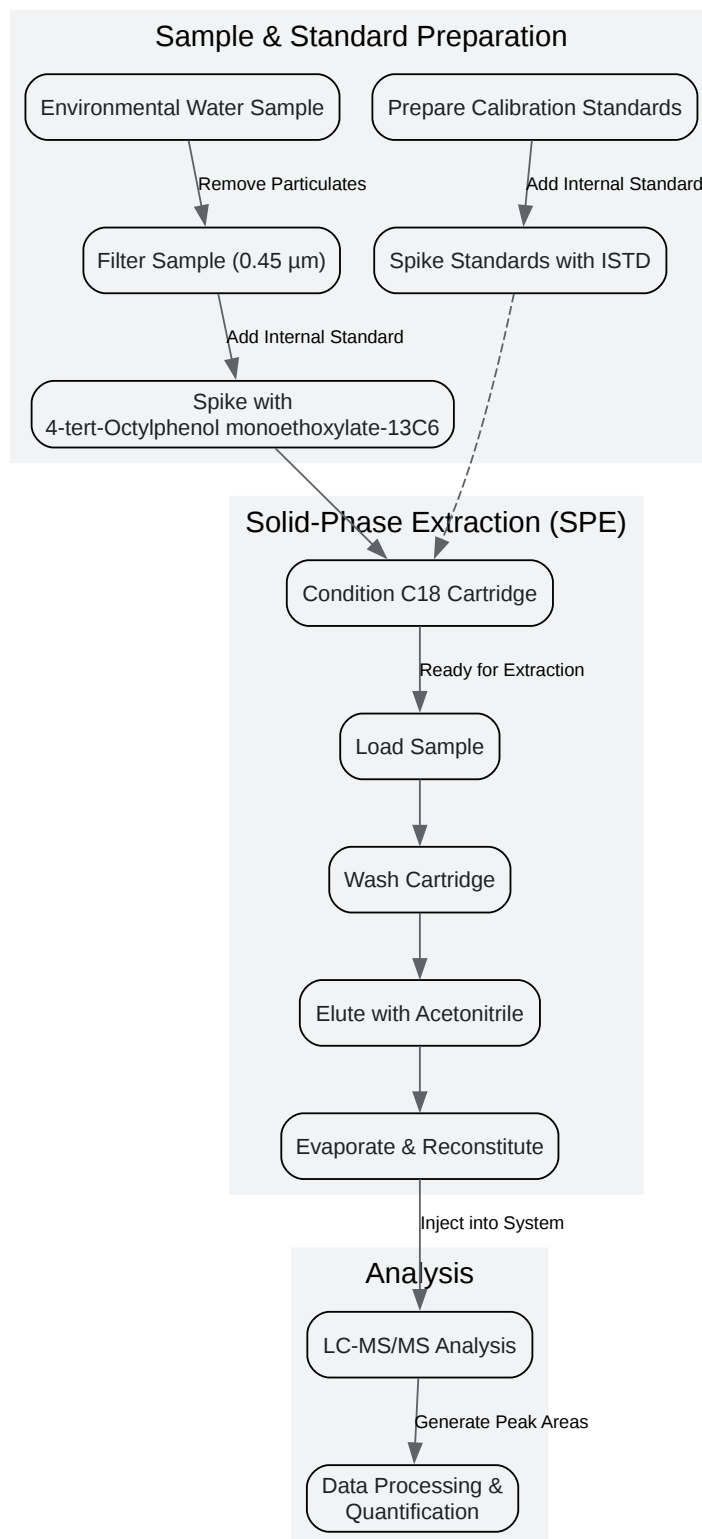
- Preparation of Standards:
  - Prepare a stock solution of the unlabeled analyte (1 mg/mL) in methanol.
  - Create a series of calibration standards by serially diluting the stock solution with a mixture of water and methanol (50:50 v/v) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
  - Prepare a stock solution of the **4-tert-Octylphenol monoethoxylate-13C6** internal standard (1 µg/mL) in methanol.
- Sample Preparation and Spiking:
  - Filter the environmental water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
  - Spike the filtered water sample with the internal standard stock solution to a final concentration of 50 ng/mL.
  - Spike each calibration standard with the internal standard in the same manner.
- Solid-Phase Extraction (SPE):
  - Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
  - Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  - Wash the cartridge with 5 mL of water to remove interferences.
  - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
  - Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile.

- Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 200  $\mu$ L of the mobile phase.[9]
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 analytical column (e.g., 100 x 2.1 mm, 2.6  $\mu$ m).
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
    - Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
    - Flow Rate: 0.3 mL/min.
    - Injection Volume: 10  $\mu$ L.
  - Mass Spectrometry (MS) Conditions:
    - Ionization Mode: Electrospray Ionization (ESI), positive.
    - Monitoring: Multiple Reaction Monitoring (MRM).
    - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native analyte and the  $^{13}\text{C}$ -labeled internal standard.
- Data Analysis:
  - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
  - Quantify the amount of 4-tert-octylphenol monoethoxylate in the environmental sample by using the peak area ratio from the sample and interpolating from the calibration curve.

## Visualizations

The following diagrams illustrate the experimental workflow for the analysis of environmental samples using **4-tert-Octylphenol monoethoxylate-13C6** as an internal standard.

#### Experimental Workflow for Environmental Sample Analysis

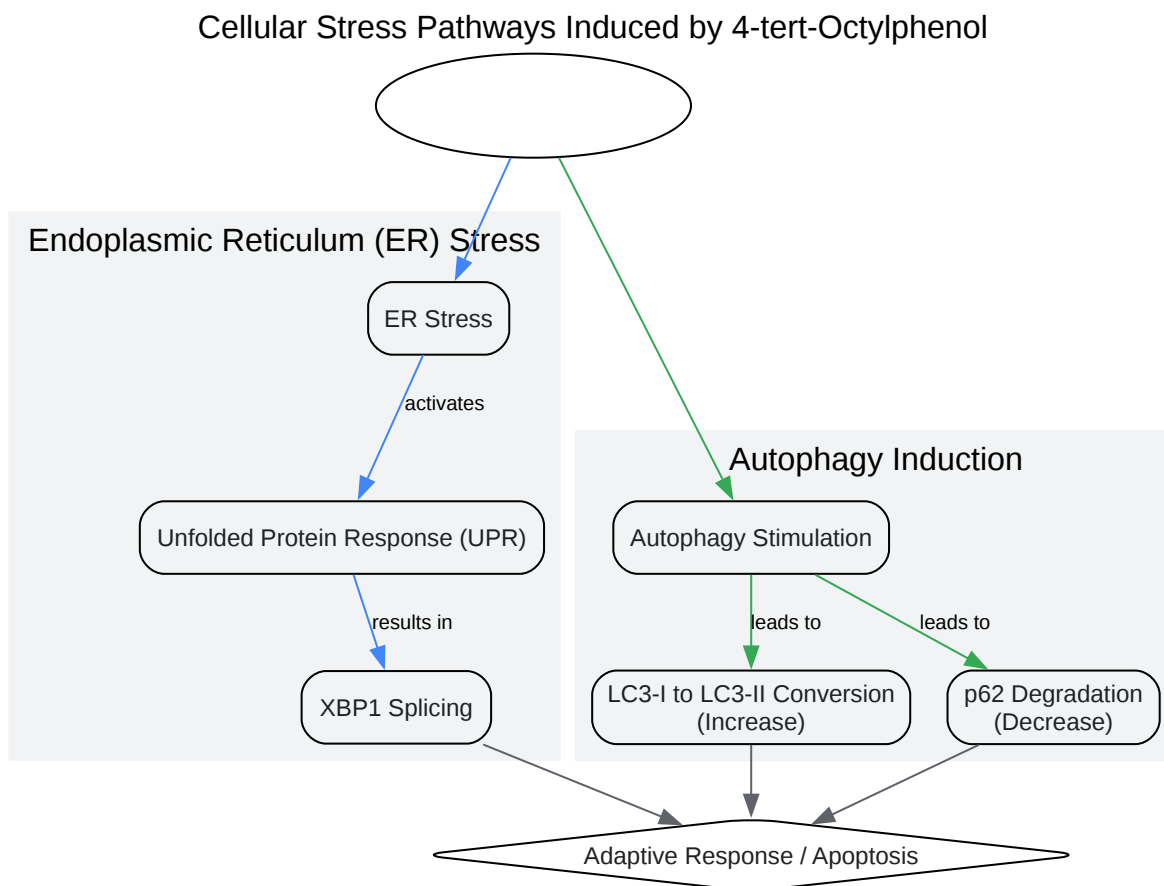


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Caption: Workflow for quantification using a  $^{13}\text{C}_6$ -labeled internal standard.

## Signaling Pathway Perturbation by Parent Compound

While **4-tert-Octylphenol monoethoxylate- $^{13}\text{C}_6$**  itself is used for analytical purposes and not expected to be biologically active in signaling studies, its parent compound, 4-tert-octylphenol (OP), is a known endocrine disruptor.[10] Exposure to OP can induce cellular stress pathways, such as the Unfolded Protein Response (UPR) and autophagy.[11] The diagram below illustrates a simplified overview of these pathways.



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Caption: Pathways affected by the unlabeled parent compound, 4-tert-octylphenol.

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